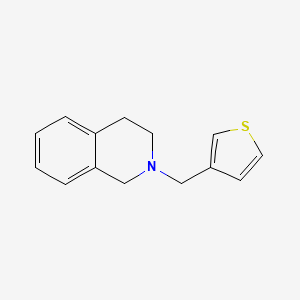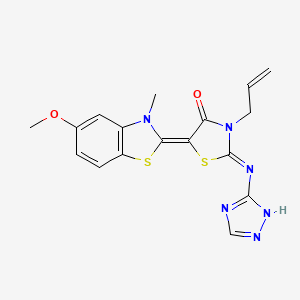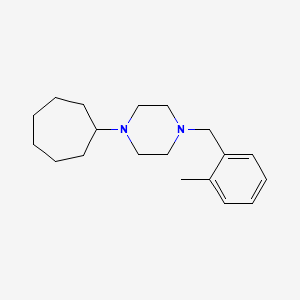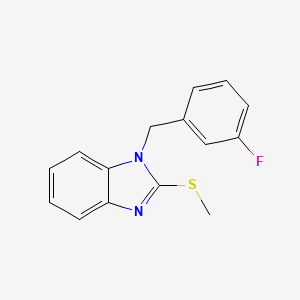![molecular formula C19H19N3O3 B5791668 2-methoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5791668.png)
2-methoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, commonly known as MMBO, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in medical research. MMBO belongs to the class of oxadiazole derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mechanism of Action
The mechanism of action of MMBO is not fully understood. However, it has been suggested that MMBO exerts its biological activities by modulating various signaling pathways. For example, MMBO has been reported to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune responses. MMBO has also been shown to inhibit the activity of MMPs, a family of enzymes that are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
MMBO has been shown to exhibit various biochemical and physiological effects. For example, MMBO has been reported to induce apoptosis, a programmed cell death mechanism, in cancer cells. MMBO has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G1 phase. Furthermore, MMBO has been reported to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells.
Advantages and Limitations for Lab Experiments
MMBO has several advantages and limitations for lab experiments. One of the main advantages is its relatively simple synthesis method, which can be easily scaled up for large-scale production. MMBO is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the main limitations of MMBO is its low solubility in water, which can make it difficult to use in certain experimental setups. Furthermore, the biological activity of MMBO can vary depending on the cell line or animal model used, which can make it difficult to compare results across different studies.
Future Directions
There are several future directions for the research on MMBO. One of the main directions is to further elucidate its mechanism of action and identify its molecular targets. This can help in the development of more potent and selective derivatives of MMBO. Another direction is to investigate the pharmacokinetics and toxicity of MMBO in animal models, which can provide valuable information for its potential use in humans. Furthermore, the potential applications of MMBO in other areas, such as neurodegenerative diseases and autoimmune disorders, can also be explored.
Synthesis Methods
The synthesis of MMBO involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine with 2-methoxy-N-methylbenzamide in the presence of a suitable catalyst. The reaction proceeds smoothly under mild conditions and yields MMBO in good to excellent yields. The purity of the synthesized compound can be confirmed by various analytical techniques, including NMR, IR, and mass spectrometry.
Scientific Research Applications
MMBO has been extensively studied for its potential applications in medical research. It has been reported to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. MMBO has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer chemotherapy. MMBO has also been reported to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Furthermore, MMBO has shown promising results in the treatment of bacterial infections, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2-methoxy-N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-7-6-8-14(11-13)18-20-17(25-21-18)12-22(2)19(23)15-9-4-5-10-16(15)24-3/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIOIUMNLKGRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-dimethylphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5791596.png)







![N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5791643.png)
![3-isobutyl-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5791650.png)

![N-(3-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5791673.png)